N-(2,5-difluorophenyl)-4-fluorobenzamide N-(2,5-difluorophenyl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC3983974
InChI: InChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18)
SMILES: C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F
Molecular Formula: C13H8F3NO
Molecular Weight: 251.2 g/mol

N-(2,5-difluorophenyl)-4-fluorobenzamide

CAS No.:

Cat. No.: VC3983974

Molecular Formula: C13H8F3NO

Molecular Weight: 251.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-difluorophenyl)-4-fluorobenzamide -

Specification

Molecular Formula C13H8F3NO
Molecular Weight 251.2 g/mol
IUPAC Name N-(2,5-difluorophenyl)-4-fluorobenzamide
Standard InChI InChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18)
Standard InChI Key SGGIFPWONXMHFW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F

Introduction

Chemical Synthesis and Optimization

Core Synthetic Pathway

N-(2,5-Difluorophenyl)-4-fluorobenzamide is synthesized via a condensation reaction between 4-fluorobenzoyl chloride and 2,5-difluoroaniline under standard amidation conditions. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran, with a base such as triethylamine or pyridine to neutralize the generated HCl. Yields range from 65% to 77%, depending on reaction optimization.

A critical step involves the activation of the carboxylic acid derivative (4-fluorobenzoic acid) to its acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}) . Subsequent nucleophilic attack by the amine (2,5-difluoroaniline) forms the amide bond. Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures.

Comparative Synthesis of Structural Analogs

Modifications to the core structure have been explored to enhance bioactivity. For instance, substituting the 4-fluorobenzoyl group with 2-fluorobenzoyl yields N-(2,4-difluorophenyl)-2-fluorobenzamide, a regioisomer with distinct crystallographic properties. Similarly, introducing sulfamoyl groups at the benzamide position (as in sulfamoylbenzamide derivatives) has shown promise in antiviral applications, though this requires additional synthetic steps such as Friedel-Crafts sulfonylation .

Table 1: Synthetic Parameters for Fluorinated Benzamides

CompoundStarting MaterialsYield (%)Purification Method
N-(2,5-difluorophenyl)-4-fluorobenzamide4-Fluorobenzoyl chloride, 2,5-difluoroaniline65–77Column chromatography
N-(2,4-difluorophenyl)-2-fluorobenzamide2-Fluorobenzoyl chloride, 2,4-difluoroaniline

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